5-bromo-N-isobutyl-2-furamide
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Overview
Description
5-bromo-N-isobutyl-2-furamide is a chemical compound that belongs to the class of organic compounds known as furamides, characterized by a furan ring bonded to an amide group. It is of interest due to its structural specificity and potential applications in material science and organic synthesis.
Synthesis Analysis
The synthesis of related furan derivatives often involves palladium-catalyzed cyclization processes. For example, an efficient method for synthesizing 2,5-diimino-furans involves palladium-catalyzed cyclization of bromoacrylamides with isocyanides, which could be a precursor to compounds similar to 5-bromo-N-isobutyl-2-furamide (Jiang et al., 2014). This synthesis highlights the importance of the palladium-catalyzed process in forming the furan core structure.
Scientific Research Applications
Synthesis and Applications in Polymer Science
Synthesis of Furans and Related Compounds Research has demonstrated the synthesis of 2,5-diimino-furans through a palladium-catalyzed cyclization process. These furans serve as precursors to maleamides, which are valuable in various chemical applications (Jiang et al., 2014). Similarly, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalyzed cyclization has been explored, offering pathways to complex heterocyclic structures (Lindahl et al., 2006).
Polyamide Synthesis Using Furamides 2-Furamide has been utilized to produce 2,5-furanmethylene polyamide through a polycondensation process with paraformaldehyde. This research underlines the versatility of furamides in polymer science and their potential in creating novel materials (Abid et al., 2000).
Applications in Medicinal Chemistry
Antiprotozoal Agents Compounds derived from furamide analogs, like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, have shown significant promise as antiprotozoal agents. These compounds have demonstrated strong DNA affinities and in vitro and in vivo activity against trypanosomal and malarial models (Ismail et al., 2004).
Antibacterial Activities Furamides have been studied for their potential antibacterial properties. The study of 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) revealed its reactivity against thiol groups and its antibacterial action against a range of Gram-positive and Gram-negative bacteria (Allas et al., 2016).
Receptor Binding Studies Furamide derivatives have been investigated for their binding affinity to adenosine receptors. These studies provide insights into the selectivity and potential therapeutic applications of furamide-related compounds in various biological processes (Inamdar et al., 2013).
Advanced Material Synthesis
Furamide in Material Science Furamides have also been used in the development of advanced materials. For instance, cellulose bromo-isobutyl ester was synthesized using 2-Bromoisobutyryl bromide and demonstrated improved hydrophobicity and potential applications in food packaging (Wu et al., 2020).
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-(2-methylpropyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-6(2)5-11-9(12)7-3-4-8(10)13-7/h3-4,6H,5H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIOHBAXQLCSFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(O1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354911 |
Source
|
Record name | 5-bromo-N-isobutyl-2-furamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-isobutyl-2-furamide | |
CAS RN |
300381-28-6 |
Source
|
Record name | 5-bromo-N-isobutyl-2-furamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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